Cas no 1902933-29-2 (2-chloro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

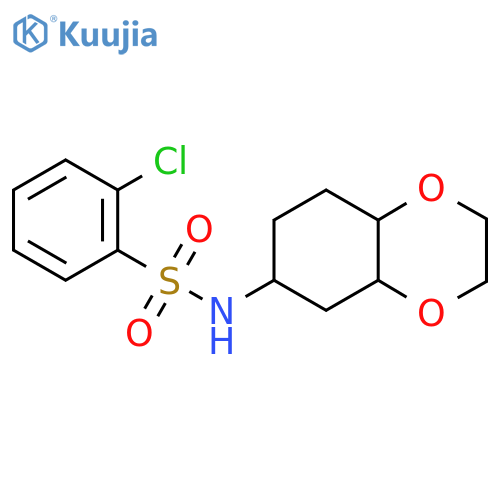

1902933-29-2 structure

商品名:2-chloro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide

2-chloro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 1902933-29-2

- 2-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide

- AKOS025354539

- F6482-2458

- 2-chloro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide

- N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-chlorobenzenesulfonamide

-

- インチ: 1S/C14H18ClNO4S/c15-11-3-1-2-4-14(11)21(17,18)16-10-5-6-12-13(9-10)20-8-7-19-12/h1-4,10,12-13,16H,5-9H2

- InChIKey: GJIBLGAVMYAMCS-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC=CC=1S(NC1CCC2C(C1)OCCO2)(=O)=O

計算された属性

- せいみつぶんしりょう: 331.0645069g/mol

- どういたいしつりょう: 331.0645069g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 21

- 回転可能化学結合数: 3

- 複雑さ: 452

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 73Ų

- 疎水性パラメータ計算基準値(XlogP): 2

2-chloro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6482-2458-15mg |

2-chloro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide |

1902933-29-2 | 15mg |

$133.5 | 2023-09-08 | ||

| Life Chemicals | F6482-2458-4mg |

2-chloro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide |

1902933-29-2 | 4mg |

$99.0 | 2023-09-08 | ||

| Life Chemicals | F6482-2458-30mg |

2-chloro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide |

1902933-29-2 | 30mg |

$178.5 | 2023-09-08 | ||

| Life Chemicals | F6482-2458-10μmol |

2-chloro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide |

1902933-29-2 | 10μmol |

$103.5 | 2023-09-08 | ||

| Life Chemicals | F6482-2458-20mg |

2-chloro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide |

1902933-29-2 | 20mg |

$148.5 | 2023-09-08 | ||

| Life Chemicals | F6482-2458-20μmol |

2-chloro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide |

1902933-29-2 | 20μmol |

$118.5 | 2023-09-08 | ||

| Life Chemicals | F6482-2458-2μmol |

2-chloro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide |

1902933-29-2 | 2μmol |

$85.5 | 2023-09-08 | ||

| Life Chemicals | F6482-2458-2mg |

2-chloro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide |

1902933-29-2 | 2mg |

$88.5 | 2023-09-08 | ||

| Life Chemicals | F6482-2458-10mg |

2-chloro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide |

1902933-29-2 | 10mg |

$118.5 | 2023-09-08 | ||

| Life Chemicals | F6482-2458-25mg |

2-chloro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide |

1902933-29-2 | 25mg |

$163.5 | 2023-09-08 |

2-chloro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide 関連文献

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

1902933-29-2 (2-chloro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide) 関連製品

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量